N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Description
The compound N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide features a 4,5,6,7-tetrahydro-1-benzothiophene core, a 3,4-dimethoxyphenyl group, and a 4-(2-hydroxyethyl)piperazine moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-17(30)26-25-23(19-6-4-5-7-22(19)33-25)24(28-12-10-27(11-13-28)14-15-29)18-8-9-20(31-2)21(16-18)32-3/h8-9,16,24,29H,4-7,10-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCFHXEKBBRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (CAS Number: 867135-69-1) is a complex organic compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Characteristics:
- Molecular Formula: CHNOS
- Molecular Weight: 473.6 g/mol
- Structure: The compound features a benzothienyl moiety, a piperazine ring, and multiple methoxy groups which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of compounds structurally similar to this compound. For example, heterocyclic compounds have been shown to interact with various cancer-related targets such as EGFR and PI3Kα .
Case Study: Inhibition of Tumor Growth
In vitro and in vivo studies demonstrated that related compounds can inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival in tumors. In xenograft models, these compounds effectively repressed tumor growth by targeting this pathway .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective activity. Compounds with similar piperazine structures have been reported to exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition Studies
Inhibition studies revealed that related compounds demonstrated significant inhibitory effects on BChE with IC50 values comparable to established inhibitors like physostigmine. This suggests that this compound may also possess similar properties .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar chemical structures exhibit moderate antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (IC50) |
|---|---|---|
| Compound A | E. coli | 46.42 µM |
| Compound B | S. aureus | 157.31 µM |
| N-(3-{...}) | Various | TBD |
The biological activity of this compound is likely attributed to its ability to modulate multiple signaling pathways and enzyme activities:
- PI3K/Akt Pathway Inhibition: This pathway is critical for tumor growth and survival.
- Cholinergic Modulation: By inhibiting AChE and BChE, the compound may enhance cholinergic signaling.
- Antimicrobial Mechanisms: The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparison with Similar Compounds
Research Implications
- Synthetic Strategies : Carbodiimide () and HBTU () coupling methods are widely applicable for acetamide derivatives.
- Biological Targets : Structural analogs highlight ACE2 and antimicrobial pathways as plausible directions for the primary compound’s evaluation.
- Optimization Opportunities : Substitution of the hydroxyethyl group or benzothiophene core (e.g., fluorination, methylation) could refine activity .
Q & A
Q. What are the critical synthetic pathways and reaction condition optimizations for this compound?
The synthesis involves multi-step reactions, including condensation of 3,4-dimethoxyphenyl groups with piperazine derivatives, followed by cyclization. Key steps require precise temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalysts like sodium hydride. Optimization involves iterative adjustments of molar ratios and reaction times to enhance yield (70–85%) and purity (>95%). Critical intermediates are purified via recrystallization or column chromatography .
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?
High-resolution NMR (1H, 13C) confirms substituent positions and stereochemistry, while mass spectrometry (ESI-TOF) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). For ambiguous stereochemistry, X-ray crystallography resolves 3D configurations. Infrared (IR) spectroscopy identifies functional groups like amides and ethers .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinity data be systematically addressed?
Discrepancies may arise from force field inaccuracies or solvation effects. Validate docking protocols (e.g., AutoDock Vina) using known ACE2 binders as positive controls. Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental KD values. If mismatches persist, use molecular dynamics simulations (≥100 ns) to account for protein flexibility .
Q. What strategies minimize side reactions during the final acetylation step?
Use acetyl chloride in anhydrous dichloromethane under a nitrogen atmosphere at 0°C to control exothermicity. Quench excess reagent with ice-cold sodium bicarbonate. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography to isolate the desired product from acetylated byproducts .
Q. How is structure-activity relationship (SAR) analysis conducted to identify pharmacophoric elements?
Synthesize analogs with systematic modifications (e.g., methoxy → ethoxy, piperazine ring substitution). Test analogs in functional assays (e.g., viral entry inhibition). Quantitative SAR (QSAR) models correlate substituent properties (Hammett σ, π parameters) with activity. Molecular docking identifies key interactions (e.g., hydrogen bonds with ACE2 residues) .
Q. What methodologies resolve contradictions in bioactivity data across different assay systems?
Cross-validate results using orthogonal assays (e.g., cell-based vs. biochemical assays). Control for off-target effects via counter-screening against unrelated proteins (e.g., proteases). Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability. Confirm target engagement using CRISPR-edited cell lines .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the piperazine ring). Replace ester linkages with amides to resist hydrolysis. Assess stability in liver microsome assays and use deuterium isotope effects to slow CYP450-mediated degradation .
Methodological Notes
- Synthetic Optimization : Reaction scalability requires pilot-scale testing under controlled pH and inert atmospheres .
- Data Validation : Always cross-reference computational predictions (e.g., docking scores) with biophysical assays (SPR, ITC) to avoid false positives .
- SAR Workflow : Combine synthetic chemistry, high-throughput screening, and cheminformatics to prioritize analogs for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
